Ethyl 2-[2-(trifluoromethyl)pyrimidin-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(trifluoromethyl)pyrimidin-4-yl]acetate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(trifluoromethyl)pyrimidin-4-yl]acetate typically involves the reaction of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(trifluoromethyl)pyrimidin-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 2-[2-(trifluoromethyl)pyrimidin-4-yl]acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex pyrimidine derivatives with potential pharmaceutical applications.
Biology: It serves as a probe molecule in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its biological activity and stability.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(trifluoromethyl)pyrimidin-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The pyrimidine ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]acetate
- 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid
- Ethyl 2-[2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-yl]acetate
Uniqueness
Ethyl 2-[2-(trifluoromethyl)pyrimidin-4-yl]acetate is unique due to the specific positioning of the trifluoromethyl group on the pyrimidine ring, which significantly influences its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9F3N2O2 |
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Molecular Weight |
234.17 g/mol |
IUPAC Name |
ethyl 2-[2-(trifluoromethyl)pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-7(15)5-6-3-4-13-8(14-6)9(10,11)12/h3-4H,2,5H2,1H3 |
InChI Key |
CMYCHMHCJKIGMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=NC=C1)C(F)(F)F |
Origin of Product |
United States |
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